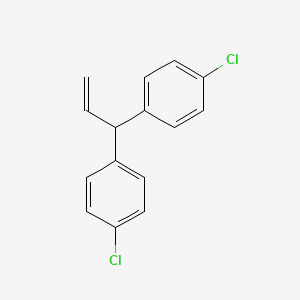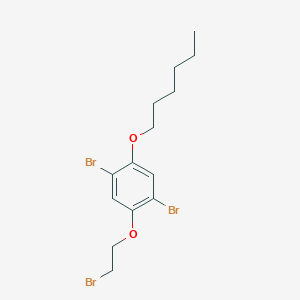
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is a brominated aromatic compound with the molecular formula C14H18Br3O2 It is a derivative of benzene, substituted with bromine, bromoethoxy, and hexyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dihydroxybenzene followed by etherification with 2-bromoethanol and hexanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-(2-bromoethoxy)benzene: Lacks the hexyloxy group, making it less hydrophobic.
1,4-Dibromo-2-(2-chloroethoxy)-5-(hexyloxy)benzene: Substitution of bromine with chlorine can alter its reactivity and biological activity.
1,4-Dibromo-2-(2-bromoethoxy)-5-(methoxy)benzene: The shorter methoxy group can affect its solubility and interaction with other molecules.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is unique due to the presence of both bromoethoxy and hexyloxy groups, which can influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
655227-35-3 |
|---|---|
Fórmula molecular |
C14H19Br3O2 |
Peso molecular |
459.01 g/mol |
Nombre IUPAC |
1,4-dibromo-2-(2-bromoethoxy)-5-hexoxybenzene |
InChI |
InChI=1S/C14H19Br3O2/c1-2-3-4-5-7-18-13-9-12(17)14(10-11(13)16)19-8-6-15/h9-10H,2-8H2,1H3 |
Clave InChI |
MJBZUMWINNESBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1Br)OCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
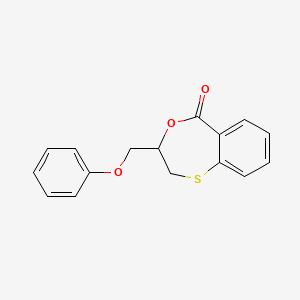
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
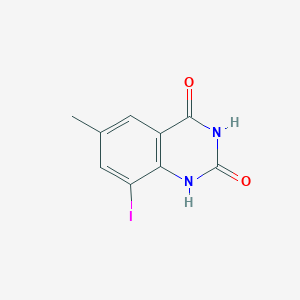

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
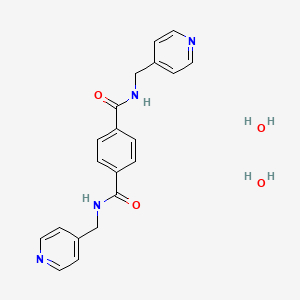

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
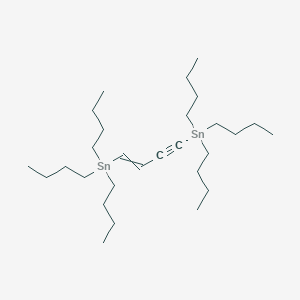
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
